

Spectroscopic Data of 2-Allylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Allylaniline	
Cat. No.:	B3051291	Get Quote

Introduction

2-Allylaniline is an important synthetic intermediate in organic chemistry, valued for its bifunctional nature which allows for a variety of chemical transformations. The presence of both an aromatic amine and an allyl group provides two reactive centers within the same molecule, making it a key building block for the synthesis of various heterocyclic compounds, including indolines and other nitrogen-containing ring systems. Accurate characterization of this compound is crucial for its effective use in research and drug development. This technical guide provides a summary of the expected spectroscopic data for **2-allylaniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-allylaniline**. It is important to note that while precise, fully assigned experimental spectra for **2-allylaniline** are not consistently available in public domain literature, the data presented here are based on established principles of spectroscopy and typical values for the functional groups and structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)



Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~7.10	d	1H	Ar-H
~7.05	t	1H	Ar-H
~6.75	t	1H	Ar-H
~6.65	d	1H	Ar-H
~5.95	m	1H	-CH=CH2
~5.15	d	1H	-CH=CH2 (trans)
~5.10	d	1H	-CH=CH ₂ (cis)
~3.65	br s	2H	-NH2
~3.35	d	2H	Ar-CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
~144.5	Quaternary	Ar-C-NH2
~136.0	Methine	-CH=CH ₂
~130.0	Methine	Ar-CH
~127.5	Methine	Ar-CH
~125.0	Quaternary	Ar-C-CH ₂ -
~118.5	Methine	Ar-CH
~116.0	Methylene	-CH=CH2
~115.5	Methine	Ar-CH
~35.0	Methylene	Ar-CH₂-



IR (Infrared) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3450 - 3350	Medium, Sharp (doublet)	Primary Amine (-NH2)	N-H Stretch
3080 - 3010	Medium	Aromatic C-H, Alkene C-H	C-H Stretch
2980 - 2850	Medium	Alkyl C-H	C-H Stretch
1640 - 1620	Medium	Alkene, Aromatic	C=C Stretch
1620 - 1580	Strong	Primary Amine (-NH ₂)	N-H Bend
1500 - 1400	Strong	Aromatic	C=C Stretch
990, 910	Strong	Alkene	=C-H Bend (out-of- plane)
750	Strong	Aromatic	C-H Bend (ortho- disubstituted)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
133	High	[M] ⁺ (Molecular Ion)
132	Moderate	[M-H]+
118	Moderate	[M-CH ₃] ⁺
106	High	[M-C ₂ H ₃] ⁺ (Loss of vinyl group)
93	Moderate	$[C_6H_5NH_2]^+$ (Aniline fragment)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl fragment)



Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and	Equi	pment:
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- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- 2-allylaniline sample
- Pipettes

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of 2-allylaniline in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
 - Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.



- Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) by applying a Fourier transform.
 - Phase the spectrum and baseline correct.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
 - Process the FID, phase, and baseline correct the spectrum.
 - Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-allylaniline**.

Materials and Equipment:



- Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- 2-allylaniline sample (neat liquid).
- Solvent for cleaning (e.g., isopropanol or acetone).
- Kimwipes or other soft, lint-free tissue.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a small drop of neat 2-allylaniline onto the center of the ATR crystal.
 - If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - Thoroughly clean the ATR crystal with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-allylaniline**.



Materials and Equipment:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC column suitable for the analysis of aromatic amines (e.g., a mid-polarity column).
- Helium carrier gas.
- 2-allylaniline sample.
- Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

- · Sample Preparation:
 - Prepare a dilute solution of 2-allylaniline (e.g., ~100 ppm) in a volatile solvent like dichloromethane.
- GC-MS Setup:
 - Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at 50 °C and ramp up to 250 °C.
 - Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
 - Set the MS transfer line temperature to prevent condensation (e.g., 280 °C).
 - Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared sample solution into the GC.
 - The GC will separate the components of the sample, and as 2-allylaniline elutes from the column, it will enter the MS ion source.



- The mass spectrometer will record the mass spectrum of the eluting compound.
- Data Analysis:
 - Identify the peak corresponding to 2-allylaniline in the total ion chromatogram (TIC).
 - Examine the mass spectrum associated with this peak.
 - Identify the molecular ion peak ([M]+) to confirm the molecular weight.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-allylaniline**.

Caption: General workflow for the spectroscopic analysis of 2-allylaniline.

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